molecular formula C18H15N3O2S B2718897 4-(Benzo[b]thiophene-2-carbonyl)-1-(pyridin-2-yl)piperazin-2-one CAS No. 2309307-56-8

4-(Benzo[b]thiophene-2-carbonyl)-1-(pyridin-2-yl)piperazin-2-one

Cat. No. B2718897
CAS RN: 2309307-56-8
M. Wt: 337.4
InChI Key: SZIAUCBEDPNSCW-UHFFFAOYSA-N
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Description

“4-(Benzo[b]thiophene-2-carbonyl)-1-(pyridin-2-yl)piperazin-2-one” is a complex organic compound. It contains a benzo[b]thiophene moiety, which is a very important class of heterocyclic compounds with diverse applications in medicinal chemistry and material science . It also contains a piperazin-2-one moiety attached to a pyridin-2-yl group.


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, 2-amino-6-phenyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylic acid ethyl ester and 2-amino-6-phenyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile were allowed to react with some active carbonyl compounds .


Molecular Structure Analysis

The molecular structure of “this compound” is likely to be complex due to the presence of multiple functional groups. The benzo[b]thiophene moiety is a five-membered heteroaromatic compound containing a sulfur atom .


Chemical Reactions Analysis

The chemical reactions involving “this compound” could be diverse and complex, depending on the reaction conditions and the presence of other reactants. For instance, thiophene derivatives have been reported to undergo various reactions, leading to a wide range of therapeutic properties .

Scientific Research Applications

Heterocyclic Synthesis

Research has demonstrated the utility of benzo[b]thiophene derivatives in the synthesis of various heterocyclic compounds. For example, Thiophenylhydrazonoacetates were synthesized and their reactivity investigated, yielding a variety of nitrogen nucleophiles and derivatives like pyrazole and pyrimidine (Mohareb et al., 2004). Similarly, new 2-(3-chloro-1-benzothiophen-2-yl)-3-(substituted-phenyl)-4-(3H)-quinazolinones derivatives were synthesized, showing significant antibacterial and antifungal activity (Naganagowda & Petsom, 2011).

Antimicrobial Activity

The antimicrobial activities of benzo[b]thiophene derivatives have been a significant area of investigation. For instance, some derivatives have been synthesized and screened for antibacterial and antifungal activities, with promising results (Naganagowda & Petsom, 2011).

Structural Studies and Docking

Structural studies of benzo[b]thiophene derivatives have provided insights into their potential as pharmaceutical agents. For example, the crystal structure of Flunarizinium isonicotinate has been determined, revealing significant electrostatic interactions (Kavitha et al., 2014). Docking studies of benzo[b]thiophen-2-yl-3-(4-arylpiperazin-1-yl)-propan-1-one derivatives have indicated their affinity towards 5-HT1A receptors, providing a basis for further pharmaceutical development (Pessoa‐Mahana et al., 2012).

Quantitative Structure-Activity Relationship (QSAR) Studies

QSAR studies have been conducted on benzothiazoles derived substituted piperazine derivatives, applying molecular orbital theory and density functional theory. These studies have helped in understanding the structure-activity relationships of these compounds, guiding the design of novel derivatives with enhanced activity (Al-Masoudi et al., 2011).

Future Directions

The future directions for “4-(Benzo[b]thiophene-2-carbonyl)-1-(pyridin-2-yl)piperazin-2-one” could involve further exploration of its therapeutic properties, given the wide range of biological activities reported for thiophene derivatives . Additionally, the design and discovery of new drug molecules are of great interest, given the increasing health problems worldwide .

Mechanism of Action

properties

IUPAC Name

4-(1-benzothiophene-2-carbonyl)-1-pyridin-2-ylpiperazin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N3O2S/c22-17-12-20(9-10-21(17)16-7-3-4-8-19-16)18(23)15-11-13-5-1-2-6-14(13)24-15/h1-8,11H,9-10,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZIAUCBEDPNSCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(=O)CN1C(=O)C2=CC3=CC=CC=C3S2)C4=CC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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